molecular formula C9H12N2O B13054745 1-Amino-1-(4-aminophenyl)acetone

1-Amino-1-(4-aminophenyl)acetone

Cat. No.: B13054745
M. Wt: 164.20 g/mol
InChI Key: UYPXTVVNYQQYDS-UHFFFAOYSA-N
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Description

1-Amino-1-(4-aminophenyl)acetone is an organic compound with the molecular formula C9H12N2O. It is characterized by the presence of both amino and ketone functional groups, making it a versatile compound in various chemical reactions and applications. This compound is also known by its IUPAC name, 1-amino-1-(4-aminophenyl)propan-2-one .

Preparation Methods

The synthesis of 1-Amino-1-(4-aminophenyl)acetone can be achieved through several synthetic routes. One common method involves the reaction of 4-nitroacetophenone with ammonia, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of hydrogen gas and a palladium catalyst for the reduction step .

Industrial production methods may vary, but they generally follow similar principles, often utilizing large-scale reactors and optimized conditions to maximize yield and purity. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

1-Amino-1-(4-aminophenyl)acetone undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Amino-1-(4-aminophenyl)acetone has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as an intermediate in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Amino-1-(4-aminophenyl)acetone involves its interaction with various molecular targets and pathways. The amino groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ketone group can participate in nucleophilic addition reactions, further modulating the activity of target molecules .

Comparison with Similar Compounds

1-Amino-1-(4-aminophenyl)acetone can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

1-amino-1-(4-aminophenyl)propan-2-one

InChI

InChI=1S/C9H12N2O/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-5,9H,10-11H2,1H3

InChI Key

UYPXTVVNYQQYDS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=C(C=C1)N)N

Origin of Product

United States

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